Tropisetron hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ICS 205-930 involves the esterification of 1H-indole-3-carboxylic acid with 8-methyl-8-azabicyclo[3.2.1]octan-3-ol . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine under anhydrous conditions .
Industrial Production Methods: Industrial production of ICS 205-930 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: ICS 205-930 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the indole ring and modified ester groups .
Scientific Research Applications
ICS 205-930 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of serotonin 5-hydroxytryptamine 3 receptor antagonists.
Biology: It helps in understanding the role of serotonin receptors in various biological processes.
Industry: It is employed in the development of new antiemetic drugs and other therapeutic agents.
Mechanism of Action
ICS 205-930 exerts its effects by selectively binding to serotonin 5-hydroxytryptamine 3 receptors, thereby blocking the action of serotonin. This prevents the activation of the receptor, which is responsible for inducing nausea and vomiting . Additionally, as a partial agonist of the alpha7 nicotinic acetylcholine receptor, it modulates neurotransmission and exhibits anti-inflammatory properties .
Comparison with Similar Compounds
Ondansetron: Another serotonin 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ICS 205-930, it is used to prevent nausea and vomiting caused by chemotherapy.
Dolasetron: Another compound with similar antiemetic properties.
Uniqueness: ICS 205-930 is unique due to its dual action as a serotonin 5-hydroxytryptamine 3 receptor antagonist and an alpha7 nicotinic acetylcholine receptor partial agonist. This dual mechanism provides additional therapeutic benefits, such as anti-inflammatory effects, which are not observed with other similar compounds .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
Record name | Tropisetron hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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